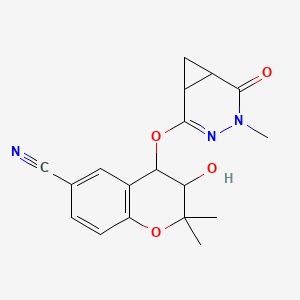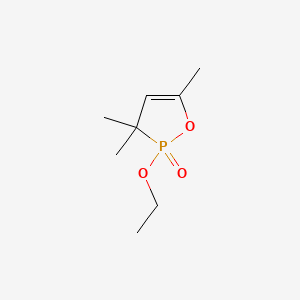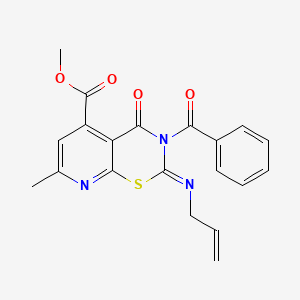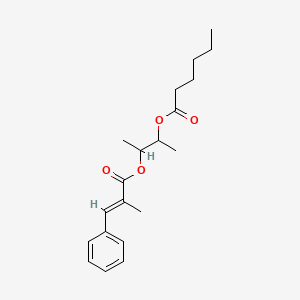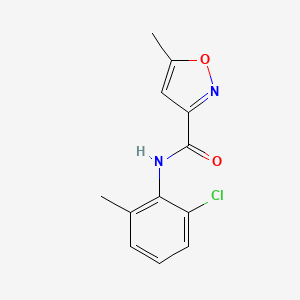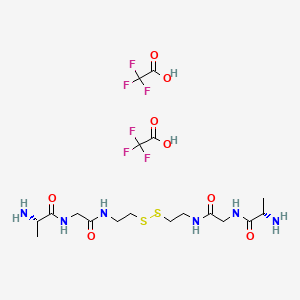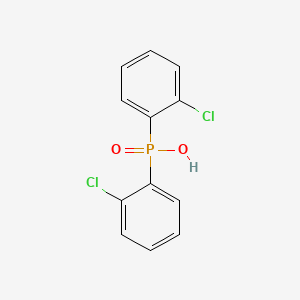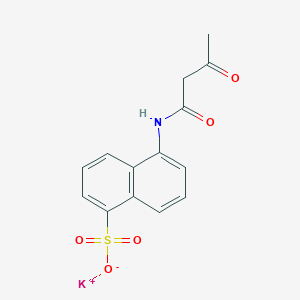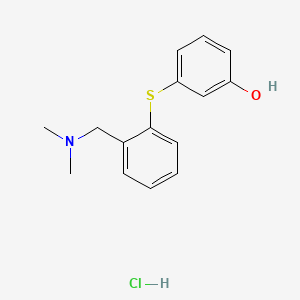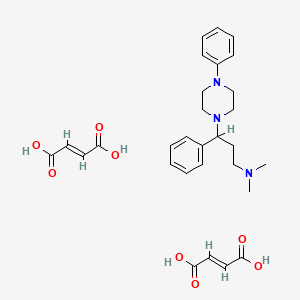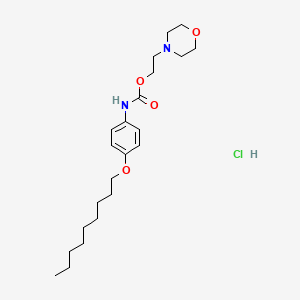
(4R)-1,2,3,4-Tetrahydro-4-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “1HB8U0RI9D” is known as 1,2,3,4-tetrahydro-4-methylquinoline. This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are used in various pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4-tetrahydro-4-methylquinoline can be synthesized through several methods. One common method involves the reduction of 4-methylquinoline using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the temperature maintained around 50-60°C and the pressure at 1-2 atmospheres.
Industrial Production Methods
In an industrial setting, the production of 1,2,3,4-tetrahydro-4-methylquinoline often involves the catalytic hydrogenation of 4-methylquinoline. The process is scaled up using large reactors and continuous flow systems to ensure consistent product quality and yield. The use of high-pressure hydrogenation and efficient catalysts helps in achieving high conversion rates and purity.
化学反应分析
Types of Reactions
1,2,3,4-tetrahydro-4-methylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylquinoline.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: 4-methylquinoline.
Reduction: Fully saturated derivatives of 1,2,3,4-tetrahydro-4-methylquinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
1,2,3,4-tetrahydro-4-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,2,3,4-tetrahydro-4-methylquinoline involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
相似化合物的比较
1,2,3,4-tetrahydro-4-methylquinoline can be compared with other quinoline derivatives such as:
Quinoline: The parent compound, which has a fully aromatic structure.
4-methylquinoline: A direct precursor in the synthesis of 1,2,3,4-tetrahydro-4-methylquinoline.
1,2,3,4-tetrahydroquinoline: Similar in structure but lacks the methyl group at the 4-position.
The uniqueness of 1,2,3,4-tetrahydro-4-methylquinoline lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
属性
CAS 编号 |
1821828-59-4 |
|---|---|
分子式 |
C10H13N |
分子量 |
147.22 g/mol |
IUPAC 名称 |
(4R)-4-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H13N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-5,8,11H,6-7H2,1H3/t8-/m1/s1 |
InChI 键 |
OXNZWCYNCDWCJA-MRVPVSSYSA-N |
手性 SMILES |
C[C@@H]1CCNC2=CC=CC=C12 |
规范 SMILES |
CC1CCNC2=CC=CC=C12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



